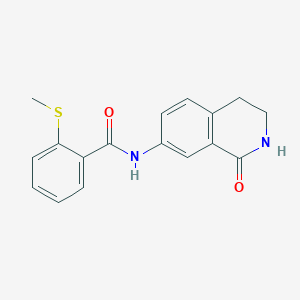

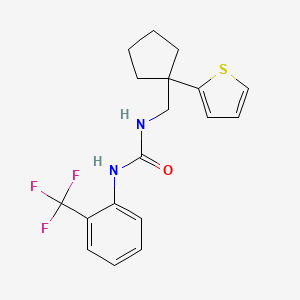

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl esters are a type of organic compound that typically have a central carbon atom surrounded by three other carbon atoms and one oxygen atom . They are often used in organic synthesis due to their stability and ease of removal .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, it’s hard to provide a detailed analysis of the molecular structure of “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate”.Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of chemical reactions, including hydrolysis, reduction, and substitution reactions . The specific reactions that “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate”.Aplicaciones Científicas De Investigación

Synthesis Processes and Intermediates

Stereoselective Syntheses : tert-Butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate derivatives are used in stereoselective syntheses. For example, Boev et al. (2015) describe the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, important for producing cis and trans isomers useful in organic chemistry (Boev et al., 2015).

Intermediate in Jak3 Inhibitor Synthesis : Chen Xin-zhi (2011) demonstrates the use of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, as an intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

Hydroformylation Reactions : Kollár and Sándor (1993) explore the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to produce important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Chemical Transformations and Reactions

Vinylfluoro Group Transformations : Purkayastha et al. (2010) describe a reaction cascade using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, demonstrating the vinylfluoro group as an acetonyl cation equivalent, leading to pipecolic acid derivatives (Purkayastha et al., 2010).

Dihydroxylations in Synthesis : Csatayová et al. (2011) utilized tert-butyl sorbate in aminohydroxylation reactions for the asymmetric synthesis of amino triols, which are precursors for synthesizing biologically active compounds like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Alkylation Reactions : The work by Kubo et al. (1997) on dynamic kinetic resolution using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate shows its utility in stereoselective carbon−carbon bond formation, leading to chiral α-alkyl succinic acid and β-amino acid derivatives (Kubo et al., 1997).

Structural and Molecular Studies

X-ray Studies : Didierjean et al. (2004) conducted X-ray studies revealing the molecular structure and packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, important for understanding the molecular interactions and stability (Didierjean et al., 2004).

Thermal and DFT Analyses : Çolak et al. (2021) synthesized and characterized compounds including 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into their thermal properties and molecular structures (Çolak et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVNLLSPFSWKPK-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)

![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)

![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)